molecular formula C25H23N3O5 B11431927 N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11431927
M. Wt: 445.5 g/mol
InChI Key: UZWBXJIGFGKNPH-UHFFFAOYSA-N
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Description

    N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide: , is a synthetic organic compound.

  • Its chemical structure consists of a quinazolinone core with a substituted phenyl group and an acetamide moiety.
  • The compound’s systematic name reflects its substituents: 2,5-dimethoxyphenyl, p-tolyl, and acetamide.
  • DMTQ has attracted interest due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: DMTQ serves as a building block for designing novel heterocyclic compounds.

      Biology: Researchers explore its potential as kinase inhibitors or modulators of cellular pathways.

      Medicine: Investigations focus on its antitumor, anti-inflammatory, or antimicrobial properties.

      Industry: DMTQ derivatives find applications in materials science and drug discovery.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    : Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

    Properties

    Molecular Formula

    C25H23N3O5

    Molecular Weight

    445.5 g/mol

    IUPAC Name

    N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

    InChI

    InChI=1S/C25H23N3O5/c1-16-8-10-17(11-9-16)28-24(30)19-6-4-5-7-21(19)27(25(28)31)15-23(29)26-20-14-18(32-2)12-13-22(20)33-3/h4-14H,15H2,1-3H3,(H,26,29)

    InChI Key

    UZWBXJIGFGKNPH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC

    Origin of Product

    United States

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